molecular formula C31H35NO6 B303650 Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Katalognummer B303650
Molekulargewicht: 517.6 g/mol
InChI-Schlüssel: GJQREVVHBVTETC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as EMD 57033, is a compound that has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. It has also been found to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects
Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been shown to reduce the levels of amyloid-beta peptide and tau protein. In Parkinson's disease, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been found to protect dopaminergic neurons from oxidative stress-induced damage.

Vorteile Und Einschränkungen Für Laborexperimente

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to using Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Zukünftige Richtungen

There are several future directions for research on Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033. One potential area of investigation is its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another area of research could be to further elucidate its mechanism of action and identify potential molecular targets. Additionally, research could be conducted to improve its solubility and bioavailability, which could enhance its potential as a therapeutic agent.
Conclusion
In conclusion, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 is a compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 as a therapeutic agent.

Synthesemethoden

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 can be synthesized by reacting 4-ethylphenylacetic acid with 3-methoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with diethyl oxalate and sodium ethoxide to yield Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033.

Wissenschaftliche Forschungsanwendungen

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been shown to reduce the accumulation of amyloid-beta peptide, which is a hallmark of the disease. In Parkinson's disease, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been found to protect dopaminergic neurons from oxidative stress-induced damage.

Eigenschaften

Produktname

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molekularformel

C31H35NO6

Molekulargewicht

517.6 g/mol

IUPAC-Name

diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C31H35NO6/c1-6-19-12-14-20(15-13-19)26-25(30(34)37-7-2)18(4)32-24-17-23(21-10-9-11-22(16-21)36-5)27(29(33)28(24)26)31(35)38-8-3/h9-16,23,26-27,32H,6-8,17H2,1-5H3

InChI-Schlüssel

GJQREVVHBVTETC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2C3=C(CC(C(C3=O)C(=O)OCC)C4=CC(=CC=C4)OC)NC(=C2C(=O)OCC)C

Kanonische SMILES

CCC1=CC=C(C=C1)C2C3=C(CC(C(C3=O)C(=O)OCC)C4=CC(=CC=C4)OC)NC(=C2C(=O)OCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.